molecular formula C15H17NO2 B14539508 2,4-Pentanedione, 3-[[1-(2-propenyl)-4(1H)-pyridinylidene]ethylidene]- CAS No. 62062-37-7

2,4-Pentanedione, 3-[[1-(2-propenyl)-4(1H)-pyridinylidene]ethylidene]-

Cat. No.: B14539508
CAS No.: 62062-37-7
M. Wt: 243.30 g/mol
InChI Key: FKGCKDBFHPAFPQ-UHFFFAOYSA-N
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Description

2,4-Pentanedione, 3-[[1-(2-propenyl)-4(1H)-pyridinylidene]ethylidene]- is an organic compound with the molecular formula C13H15NO2. This compound is known for its unique structure, which includes a pyridine ring and a diketone moiety. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pentanedione, 3-[[1-(2-propenyl)-4(1H)-pyridinylidene]ethylidene]- typically involves the condensation of 2,4-pentanedione with an appropriate pyridine derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Pentanedione, 3-[[1-(2-propenyl)-4(1H)-pyridinylidene]ethylidene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Pentanedione, 3-[[1-(2-propenyl)-4(1H)-pyridinylidene]ethylidene]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Pentanedione, 3-[[1-(2-propenyl)-4(1H)-pyridinylidene]ethylidene]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, its unique structure allows it to interact with biological membranes, potentially disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Pentanedione, 3-[[1-(2-propenyl)-4(1H)-pyridinylidene]ethylidene]- is unique due to its combination of a pyridine ring and a diketone moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications .

Properties

CAS No.

62062-37-7

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

3-[2-(1-prop-2-enylpyridin-4-ylidene)ethylidene]pentane-2,4-dione

InChI

InChI=1S/C15H17NO2/c1-4-9-16-10-7-14(8-11-16)5-6-15(12(2)17)13(3)18/h4-8,10-11H,1,9H2,2-3H3

InChI Key

FKGCKDBFHPAFPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC=C1C=CN(C=C1)CC=C)C(=O)C

Origin of Product

United States

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